molecular formula C15H18F3N3O5S B11653390 Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate

Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate

Cat. No.: B11653390
M. Wt: 409.4 g/mol
InChI Key: IAEBAPUAKHZDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate alkyne or alkene precursor under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or carbamoyl chloride.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling and Esterification: The final step involves coupling the intermediate with methyl 2-amino-3,3,3-trifluoropropanoate under appropriate conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s benzothiophene core is of interest due to its potential biological activity. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making this molecule more effective in its biological roles.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-carbamoylbenzothiophene share structural similarities and may exhibit similar biological activities.

    Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine are known for their stability and biological activity.

Uniqueness

Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate is unique due to the combination of its benzothiophene core, carbamoyl group, and trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18F3N3O5S

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C15H18F3N3O5S/c1-25-12(23)14(15(16,17)18,21-13(24)26-2)20-11-9(10(19)22)7-5-3-4-6-8(7)27-11/h20H,3-6H2,1-2H3,(H2,19,22)(H,21,24)

InChI Key

IAEBAPUAKHZDCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)N)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.